molecular formula C11H14N2O2S B13058298 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B13058298
M. Wt: 238.31 g/mol
InChI Key: NDPXFWBKEFHSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and a carboxylic acid functional group. The presence of both nitrogen and sulfur atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous flow reactors to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly fed into subsequent reaction stages . This method reduces production time and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar nitrogen-containing ring but lacks the sulfur atom.

    Thiazole: Contains a sulfur atom in the ring but lacks the fused imidazole structure.

    Benzimidazole: Similar to imidazole but with an additional fused benzene ring.

Uniqueness

3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its fused ring structure that combines both imidazole and thiazole moieties. This fusion imparts distinct chemical reactivity and biological activities not observed in simpler analogs. Its carboxylic acid functional group further enhances its versatility in chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-4-7-5-16-11-12-8(6(2)3)9(10(14)15)13(7)11/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

NDPXFWBKEFHSTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)C(=O)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.